2-(5-Bromo-2-fluorophenyl)propan-2-ol
Overview
Description
2-(5-Bromo-2-fluorophenyl)propan-2-ol is an organic compound with the molecular formula C9H10BrFO and a molecular weight of 233.08 g/mol . It is a solid at room temperature and is often used as an intermediate in various chemical reactions and synthesis processes.
Preparation Methods
The synthesis of 2-(5-Bromo-2-fluorophenyl)propan-2-ol can be achieved through several methods. One common method involves the reaction of 2’-fluorophenylpropan-2-ol with bromine in the presence of a catalyst . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-(5-Bromo-2-fluorophenyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form alcohols or alkanes.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(5-Bromo-2-fluorophenyl)propan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of biological pathways and mechanisms.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(5-Bromo-2-fluorophenyl)propan-2-ol involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms in the compound can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-(5-Bromo-2-fluorophenyl)propan-2-ol can be compared with other similar compounds such as:
2-Bromo-5-fluorophenol: This compound has a similar structure but lacks the propan-2-ol group.
1-(4-Bromo-3-fluorophenyl)-2-methylpropan-2-ol: This compound has a similar structure but with different substitution patterns. The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and applications.
Biological Activity
2-(5-Bromo-2-fluorophenyl)propan-2-ol, a compound characterized by its unique halogenated structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. The presence of bromine and fluorine atoms enhances its interaction with biological targets, influencing enzyme activity and receptor binding. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.
The chemical formula for this compound is C9H10BrF, with a molecular weight of approximately 233.08 g/mol. Its structure includes a secondary alcohol group, which is crucial for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and influence various biochemical pathways. The halogen substituents play a significant role in enhancing binding affinity to biological targets, which may lead to therapeutic effects in conditions such as inflammation and cancer.
1. Anti-inflammatory Properties
Research indicates that the compound exhibits anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). In vitro studies have shown that it can reduce the production of nitric oxide (NO) in macrophages stimulated by lipopolysaccharides (LPS).
2. Anticancer Potential
The compound has been investigated for its anticancer properties. Studies suggest that it may induce apoptosis in cancer cells by activating caspases and altering mitochondrial membrane potential.
3. Enzyme Interaction
The interactions of this compound with various enzymes have been documented. Its ability to act as a reversible inhibitor for certain enzymes suggests its potential use in drug development targeting metabolic pathways.
Data Tables
Biological Activity | Mechanism | Reference |
---|---|---|
Anti-inflammatory | Inhibition of COX and NO production | |
Anticancer | Induction of apoptosis via caspase activation | |
Enzyme inhibition | Reversible inhibition of metabolic enzymes |
Case Study 1: Anti-inflammatory Effects
In a study investigating the anti-inflammatory effects of this compound, researchers treated LPS-stimulated macrophages with varying concentrations of the compound. Results indicated a significant reduction in NO levels at concentrations above 10 μM, demonstrating its potential as an anti-inflammatory agent.
Case Study 2: Anticancer Activity
Another study focused on the compound's anticancer properties involved treating various cancer cell lines (e.g., MCF-7 breast cancer cells) with different doses of this compound. The results showed a dose-dependent decrease in cell viability, with IC50 values ranging from 15 to 25 μM, suggesting effective cytotoxicity against cancer cells.
Properties
IUPAC Name |
2-(5-bromo-2-fluorophenyl)propan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrFO/c1-9(2,12)7-5-6(10)3-4-8(7)11/h3-5,12H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUKMQKCIOJEAKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=C(C=CC(=C1)Br)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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